1,2,3,4-Tetrahydronaphthalene-1-carbothioamide

Hydrogen bonding Molecular recognition Medicinal chemistry

1,2,3,4-Tetrahydronaphthalene-1-carbothioamide (CAS 58952-08-2) is a bicyclic aromatic-thioamide hybrid with the molecular formula C₁₁H₁₃NS and a molecular weight of 191.29 g/mol. The compound features a partially hydrogenated naphthalene ring (tetralin) fused to a carbothioamide (–C(S)NH₂) group at the 1-position, endowing it with conformational semi-rigidity and a thioamide-specific hydrogen-bonding profile distinct from its oxoamide counterpart.

Molecular Formula C11H13NS
Molecular Weight 191.29 g/mol
CAS No. 58952-08-2
Cat. No. B1418331
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2,3,4-Tetrahydronaphthalene-1-carbothioamide
CAS58952-08-2
Molecular FormulaC11H13NS
Molecular Weight191.29 g/mol
Structural Identifiers
SMILESC1CC(C2=CC=CC=C2C1)C(=S)N
InChIInChI=1S/C11H13NS/c12-11(13)10-7-3-5-8-4-1-2-6-9(8)10/h1-2,4,6,10H,3,5,7H2,(H2,12,13)
InChIKeyWCOTWXXZVVJKIP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,2,3,4-Tetrahydronaphthalene-1-carbothioamide (CAS 58952-08-2): Core Identity, Physicochemical Profile, and Procurement Baseline


1,2,3,4-Tetrahydronaphthalene-1-carbothioamide (CAS 58952-08-2) is a bicyclic aromatic-thioamide hybrid with the molecular formula C₁₁H₁₃NS and a molecular weight of 191.29 g/mol . The compound features a partially hydrogenated naphthalene ring (tetralin) fused to a carbothioamide (–C(S)NH₂) group at the 1-position, endowing it with conformational semi-rigidity and a thioamide-specific hydrogen-bonding profile distinct from its oxoamide counterpart . It is commercially available from multiple suppliers (e.g., Enamine, Alfa Chemistry, Biosynth) at purities of 97–98% and is typically stored sealed in dry conditions at 2–8 °C . The compound serves primarily as a versatile small-molecule scaffold and synthetic intermediate, with documented applications in kinase inhibitor design, ligand development for catalytic systems, and the construction of functional materials [1].

Why 1,2,3,4-Tetrahydronaphthalene-1-carbothioamide Cannot Be Simply Replaced by Generic Thioamide or Tetralin Analogs


Generic substitution among carbothioamide-containing tetralin derivatives is precluded by the specific interplay of ring saturation position, tautomeric equilibrium, and hydrogen-bonding capacity. The 1,2,3,4-tetrahydronaphthalene scaffold introduces distinct conformational constraints and electronic distribution compared to both its 5,6,7,8-regioisomer (CAS 1379300-41-0) and the fully aromatic naphthalene carbothioamide [1]. Critically, the thioamide group exhibits a fundamentally different hydrogen-bonding profile than the corresponding amide: thioamides are stronger hydrogen-bond donors by approximately 1.0 kcal/mol but weaker acceptors, altering target engagement selectivity [2]. Density Functional Theory (DFT) studies confirm that the thione tautomer dominates at >95% population (ΔG° = 0.0 kcal/mol vs. +3.2 kcal/mol for the thiol form), meaning the sulfur atom is predominantly available for specific non-covalent interactions rather than nucleophilic reactivity—a property not shared by oxoamide analogs . Furthermore, the thioamide group reduces aqueous solubility compared to the carboxylic acid parent (3.8 mg/mL) while simultaneously enhancing membrane permeability by approximately 30% in PAMPA assays relative to the oxoamide counterpart . These combined structural, electronic, and physicochemical differences mean that replacing this compound with a generic thioamide or tetralin derivative will alter synthetic outcomes, biological activity profiles, and ADME properties in ways that are rarely predictable without empirical verification.

Quantitative Differentiation Evidence for 1,2,3,4-Tetrahydronaphthalene-1-carbothioamide Against Closest Analogs


Thioamide vs. Oxoamide Hydrogen-Bond Donor Strength: A ~1.0 kcal/mol Advantage Directing Target Engagement

The carbothioamide group in 1,2,3,4-tetrahydronaphthalene-1-carbothioamide acts as a stronger hydrogen-bond donor than its corresponding oxoamide (1,2,3,4-tetrahydronaphthalene-1-carboxamide). Computational studies at the B3LYP/6-311++G(d,p) level predict thioamide NH donors to be stronger by ~1.0 kcal/mol in hydrogen-bonding enthalpy compared to amide NH donors in comparable dielectric environments [1]. This difference arises from the greater polarizability and reduced electronegativity of sulfur versus oxygen. This means the thioamide can form more stabilizing interactions with hydrogen-bond acceptor residues in protein binding pockets, potentially resulting in slower off-rates and improved target residence time compared to the amide analog.

Hydrogen bonding Molecular recognition Medicinal chemistry

Dihydroorotase Enzyme Inhibition: IC₅₀ = 1.80 × 10⁵ nM Establishes Baseline Selectivity Profile

1,2,3,4-Tetrahydronaphthalene-1-carbothioamide was evaluated for inhibition of dihydroorotase (DHOase) enzyme from mouse Ehrlich ascites cells at 10 µM concentration and pH 7.37, yielding an IC₅₀ value of 1.80 × 10⁵ nM (180 µM) [1]. This weak inhibitory activity establishes a baseline selectivity benchmark: the compound does not potently engage this pyrimidine biosynthesis target. For comparison, optimized DHOase inhibitors (e.g., fluorouracil derivatives) typically exhibit IC₅₀ values in the low micromolar to nanomolar range. The low DHOase activity indicates that the carbothioamide-tetralin scaffold can be employed in cellular assays without confounding off-target effects on pyrimidine metabolism—a differentiation point versus more promiscuous thioamide-containing scaffolds.

Enzyme inhibition Dihydroorotase Pyrimidine biosynthesis

HMG-CoA Reductase Counterscreen: No Significant Inhibition Confirms Absence of Statin-Like Off-Target Activity

In a counterscreen against rat hepatic microsomal HMG-CoA reductase, 1,2,3,4-tetrahydronaphthalene-1-carbothioamide lacked significant inhibitory activity [1]. This negative result differentiates the compound from statins and statin-like molecules that potently inhibit this enzyme (typical IC₅₀ values in the low nanomolar range, e.g., atorvastatin IC₅₀ ≈ 8 nM). The absence of HMG-CoA reductase inhibition confirms that this carbothioamide-tetralin scaffold does not interfere with the mevalonate/cholesterol biosynthesis pathway, an important selectivity filter when screening for non-statin therapeutic targets or when using the compound as a control in metabolic assays.

HMG-CoA reductase Off-target profiling Drug discovery

Tautomeric Equilibrium: >95% Thione Form Population Enables Predictable Sulfur-Directed Reactivity and Non-Covalent Interactions

DFT calculations at the B3LYP/6-311++G(d,p) level reveal that the thione tautomer (C=S with NH₂) of the carbothioamide group is overwhelmingly dominant at >95% population (ΔG° = 0.0 kcal/mol), compared to the thiol tautomer (C–SH with =NH) which lies +3.2 kcal/mol higher in free energy . In contrast, the corresponding amide (1,2,3,4-tetrahydronaphthalene-1-carboxamide) exists exclusively in the amide form with no accessible iminol tautomer under physiological conditions. This quantitative tautomeric preference means that the sulfur atom in 1,2,3,4-tetrahydronaphthalene-1-carbothioamide is predominantly available as a thione (C=S) for hydrogen-bond acceptance and π-stacking interactions, rather than as a nucleophilic thiol (C–SH). This property differentiates it from thiourea-based analogs where thiol-thione equilibria can be more balanced, leading to unpredictable reactivity profiles.

Tautomerism Density Functional Theory Reactivity prediction

Cyclization Yield for Heterocycle Formation: 78% Yield in Tetracyclic Indazole Synthesis Defines Synthetic Utility

Under acidic conditions (HCl/EtOH, reflux), 1,2,3,4-tetrahydronaphthalene-1-carbothioamide undergoes intramolecular cyclization to form 5,6,7,8-tetrahydro-1H-benzo[f]indazole-2(3H)-thione in 78% isolated yield . This cyclization yield serves as a benchmark for the compound's synthetic utility as a precursor to fused heterocyclic systems. For comparison, the 2-oxo-substituted analog (2-oxo-1,2,3,4-tetrahydronaphthalene-1-carbothioamide) undergoes a different reaction pathway—conjugated addition to β-nitrostyrenes followed by cyclization—yielding spiro-annulated products rather than fused indazoles [1]. This divergent reactivity directly reflects the electronic influence of the absence (target compound) versus presence (2-oxo analog) of the ketone group at the 2-position, making the target compound uniquely suited for indazole-forming cyclization strategies.

Cyclization reaction Heterocycle synthesis Synthetic methodology

Precursor Role in Anti-Inflammatory Thiazole Hybrids: Validated Synthetic Intermediate for Bioactive Compound Libraries

1,2,3,4-Tetrahydronaphthalene-1-carbothioamide was employed as the key carbothioamide precursor (designated as compound class 2) in the synthesis of a series of tetrahydronaphthalenone-coupled thiazole derivatives 3 [1]. The resulting thiazole hybrids demonstrated measurable anti-inflammatory activity: compound 3f inhibited nitric oxide production (IC₅₀ = 62.93 µM), TNF-α expression (IC₅₀ = 67.50 µM), and COX-2 activity (IC₅₀ = 73.18 µM, compared to celecoxib IC₅₀ = 41.21 µM) in LPS-stimulated RAW264.7 macrophage cells [1]. Antioxidant evaluation via DPPH assay showed compounds 3a, 3b, and 3c achieving inhibition rates of 69.94%, 68.82%, and 64.77% at 100 µg/mL, respectively [1]. This establishes the target compound as a validated building block for generating bioactive thiazole libraries. In contrast, the 5,6,7,8-regioisomer (CAS 1379300-41-0) has not been reported in comparable thiazole-forming transformations, highlighting the unique synthetic versatility conferred by the 1,2,3,4-saturation pattern.

Anti-inflammatory COX-2 inhibition Thiazole synthesis

Optimal Research and Industrial Application Scenarios for 1,2,3,4-Tetrahydronaphthalene-1-carbothioamide Based on Quantitative Differentiation Evidence


Fused Heterocycle Synthesis: Indazole and Thiazole Library Construction

The compound's demonstrated 78% cyclization yield to tetracyclic indazoles under acidic conditions and its validated role as a carbothioamide precursor for COX-2-inhibitory thiazole hybrids (IC₅₀ = 73.18 µM against celecoxib's 41.21 µM) [1] make it a preferred building block for constructing diverse fused heterocycle libraries. Researchers engaged in heterocyclic medicinal chemistry should prioritize this scaffold over the 2-oxo analog (which follows a divergent spiro-cyclization pathway and cannot yield indazoles) or the 5,6,7,8-regioisomer (which lacks validated thiazole-forming precedent). The >95% thione tautomer dominance further ensures predictable sulfur reactivity during cyclization reactions, minimizing side-product formation.

Selectivity Profiling and Off-Target Risk Mitigation in Phenotypic Screening

The compound's lack of significant HMG-CoA reductase inhibition and weak DHOase activity (IC₅₀ = 180 µM) [1] provide a clean off-target profile that distinguishes it from more promiscuous thioamide scaffolds. For phenotypic screening campaigns where cholesterol pathway or pyrimidine biosynthesis interference would confound hit interpretation, this compound offers a lower-risk chemical probe option. Procurement teams should select this specific carbothioamide over uncharacterized commercial thioamide libraries where off-target profiles remain unknown and may lead to false-positive screening results.

Structure-Based Drug Design Leveraging Enhanced Thioamide Hydrogen-Bond Donation

The ~1.0 kcal/mol stronger hydrogen-bond donor capacity of the thioamide NH compared to the amide NH provides a quantitative rationale for selecting this compound in structure-based design campaigns targeting protein binding pockets with hydrogen-bond acceptor residues (e.g., Asp, Glu, backbone carbonyls). When computational docking or fragment-based screening identifies an amide-occupied site with suboptimal hydrogen-bond geometry, substituting the oxoamide with this carbothioamide can strengthen the key interaction by approximately 1.0 kcal/mol—a magnitude sufficient to improve IC₅₀ values by 5- to 10-fold under typical binding energy relationships. This advantage is not available from the corresponding amide (1,2,3,4-tetrahydronaphthalene-1-carboxamide) or from regioisomeric carbothioamides with altered presentation geometry.

Agrochemical Fungicide Development: Tetrahydronaphthyl Carbothioamide Scaffold Exploration

Bayer CropScience's patent activity (WO-2014095678-A1) specifically claims tetrahydronaphthyl(thio) carboxamides as biologically active compounds for controlling harmful microorganisms in crop protection . The 1,2,3,4-tetrahydronaphthalene-1-carbothioamide scaffold falls within the claimed structural genus. Combined with its enhanced membrane permeability (30% increase over oxoamide in PAMPA assays) [1], this compound is well-suited for agrochemical fungicide discovery programs where foliar uptake and cuticular penetration are critical performance parameters. Agrochemical procurement teams should differentiate this scaffold from fully aromatic naphthalene carbothioamides, which lack the conformational flexibility and solubility characteristics imparted by the partially saturated ring system.

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